molecular formula C18H21NO2 B13919174 7-(((4-Methylbenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 1160245-46-4

7-(((4-Methylbenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B13919174
CAS No.: 1160245-46-4
M. Wt: 283.4 g/mol
InChI Key: DVANSLNENDYHLQ-UHFFFAOYSA-N
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Description

7-(((4-Methylbenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a chemical compound that belongs to the class of benzoxazepines. Benzoxazepines are heterocyclic compounds containing a benzene ring fused to an oxazepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(((4-Methylbenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzyl alcohol and a suitable benzoxazepine precursor.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid or sodium hydroxide.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(((4-Methylbenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzoxazepines .

Scientific Research Applications

7-(((4-Methylbenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(((4-Methylbenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is relevant in the context of neurodegenerative diseases and cognitive disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(((4-Methylbenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to its specific substitution pattern and the presence of the 4-methylbenzyl group. This structural feature imparts distinct biological activities and chemical reactivity compared to other benzoxazepines .

Properties

CAS No.

1160245-46-4

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

7-[(4-methylphenyl)methoxymethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine

InChI

InChI=1S/C18H21NO2/c1-14-2-4-15(5-3-14)12-20-13-16-6-7-18-17(10-16)11-19-8-9-21-18/h2-7,10,19H,8-9,11-13H2,1H3

InChI Key

DVANSLNENDYHLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COCC2=CC3=C(C=C2)OCCNC3

Origin of Product

United States

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